molecular formula C15H15N3OS2 B11000853 N-(5-methyl-1,3-thiazol-2-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

N-(5-methyl-1,3-thiazol-2-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

Cat. No.: B11000853
M. Wt: 317.4 g/mol
InChI Key: MOHBZOVHUOKDLJ-UHFFFAOYSA-N
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Description

N-(5-METHYL-13-THIAZOL-2-YL)-3-(1H-PYRROL-1-YL)-3-(THIOPHEN-3-YL)PROPANAMIDE is a synthetic organic compound that features a complex structure with multiple heterocyclic rings. Compounds like this are often of interest in various fields of chemistry and biology due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-13-THIAZOL-2-YL)-3-(1H-PYRROL-1-YL)-3-(THIOPHEN-3-YL)PROPANAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyrrole Ring: Pyrrole rings are often synthesized via the Paal-Knorr synthesis or other cyclization methods.

    Formation of the Thiophene Ring: Thiophene rings can be synthesized through various methods, including the Gewald reaction.

    Coupling Reactions: The different rings are then coupled together using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-13-THIAZOL-2-YL)-3-(1H-PYRROL-1-YL)-3-(THIOPHEN-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(5-METHYL-13-THIAZOL-2-YL)-3-(1H-PYRROL-1-YL)-3-(THIOPHEN-3-YL)PROPANAMIDE may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-METHYL-13-THIAZOL-2-YL)-3-(1H-PYRROL-1-YL)-3-(THIOPHEN-3-YL)PROPANAMIDE would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interaction with Receptors: Modulating receptor activity.

    Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-METHYL-13-THIAZOL-2-YL)-3-(1H-PYRROL-1-YL)-3-(THIOPHEN-2-YL)PROPANAMIDE
  • N-(5-METHYL-13-THIAZOL-2-YL)-3-(1H-PYRROL-2-YL)-3-(THIOPHEN-3-YL)PROPANAMIDE

Uniqueness

N-(5-METHYL-13-THIAZOL-2-YL)-3-(1H-PYRROL-1-YL)-3-(THIOPHEN-3-YL)PROPANAMIDE may exhibit unique properties due to the specific arrangement of its functional groups and heterocyclic rings, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C15H15N3OS2

Molecular Weight

317.4 g/mol

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C15H15N3OS2/c1-11-9-16-15(21-11)17-14(19)8-13(12-4-7-20-10-12)18-5-2-3-6-18/h2-7,9-10,13H,8H2,1H3,(H,16,17,19)

InChI Key

MOHBZOVHUOKDLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CC(C2=CSC=C2)N3C=CC=C3

Origin of Product

United States

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